molecular formula C17H26N2O2 B1600493 N-Hydroxymethyl Ropinirole CAS No. 1027600-42-5

N-Hydroxymethyl Ropinirole

Cat. No.: B1600493
CAS No.: 1027600-42-5
M. Wt: 290.4 g/mol
InChI Key: GEIDKKVKHLHETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxymethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome.

Mechanism of Action

Target of Action

N-Hydroxymethyl Ropinirole is a derivative of Ropinirole, a non-ergoline dopamine agonist . The primary targets of Ropinirole are the D2 and D3 dopamine receptors . These receptors are concentrated in the limbic areas of the brain and are responsible for some of the neuropsychiatric effects . The affinity of Ropinirole to the D3 receptor is 20 times larger compared to the D2 receptor .

Mode of Action

Ropinirole has a high relative in vitro specificity and full intrinsic activity at the D2 and D3 dopamine receptor subtypes . It also has moderate in vitro affinity for opioid receptors . The exact mechanism of action of Ropinirole as a treatment for Parkinson’s disease is unknown , however, it is believed to be related to its ability to selectively stimulate dopamine D2 receptors within the caudate-putamen in the brain .

Biochemical Pathways

Ropinirole and its analogues like this compound can promote structural plasticity in human iPSC-derived dopaminergic neurons via BDNF and mTOR signaling . This leads to dose-dependent increases of dendritic arborization and soma size .

Pharmacokinetics

Ropinirole is mainly metabolized by CYP1A and is excreted to the kidney . It is absorbed quickly and the blood concentration reaches the peak within 2 hours . The half-life of the blood concentration is about 5-7 hours .

Result of Action

The action of Ropinirole results in the treatment of the signs and symptoms of Parkinson’s disease and for the treatment of primary moderate-severe restless legs syndrome . It is effective both as an early monotherapy and as an adjunct therapy with levodopa .

Action Environment

The action of Ropinirole and its derivatives can be influenced by environmental factors. For instance, the formation of certain degradants in Ropinirole extended-release tablets was found to be influenced by the reaction of Ropinirole with residual formaldehyde present or formed in lactose, a main excipient of the formulation .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxymethyl Ropinirole typically involves the reaction of Ropinirole with formaldehyde under alkaline conditions. The process begins with the preparation of Ropinirole hydrochloride, which is then treated with formaldehyde in the presence of a base such as triethylamine. The reaction proceeds through the formation of a methylene bridge, resulting in the hydroxymethylation of the nitrogen atom .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically isolated through crystallization and purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxymethyl Ropinirole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aldehyde and carboxylic acid derivatives (from oxidation), primary amines (from reduction), and various substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

N-Hydroxymethyl Ropinirole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This modification allows for the formation of various derivatives and increases its versatility in chemical synthesis and pharmaceutical development .

Properties

IUPAC Name

4-[2-(dipropylamino)ethyl]-1-(hydroxymethyl)-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-9-18(10-4-2)11-8-14-6-5-7-16-15(14)12-17(21)19(16)13-20/h5-7,20H,3-4,8-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDKKVKHLHETQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472440
Record name AGN-PC-00FZJQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027600-42-5
Record name N-Hydroxymethyl ropinirole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1027600425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-00FZJQ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HYDROXYMETHYL ROPINIROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V6SU8HKR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxymethyl Ropinirole
Reactant of Route 2
Reactant of Route 2
N-Hydroxymethyl Ropinirole
Reactant of Route 3
Reactant of Route 3
N-Hydroxymethyl Ropinirole
Reactant of Route 4
Reactant of Route 4
N-Hydroxymethyl Ropinirole
Reactant of Route 5
Reactant of Route 5
N-Hydroxymethyl Ropinirole
Reactant of Route 6
N-Hydroxymethyl Ropinirole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.